molecular formula C20H29F3N2O3 B15024001 N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide

N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide

Cat. No.: B15024001
M. Wt: 402.5 g/mol
InChI Key: IHXVLMIOLKKUPZ-UHFFFAOYSA-N
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Description

N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hexahydroindole core, and a butanamide side chain

Preparation Methods

The synthesis of N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . The specific reaction conditions and reagents used in the synthesis of this compound would depend on the desired yield and purity.

Chemical Reactions Analysis

N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its interactions with various enzymes and receptors. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases .

Mechanism of Action

The mechanism of action of N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the hexahydroindole core play crucial roles in its binding affinity and activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied .

Comparison with Similar Compounds

N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide can be compared with other similar compounds such as N,N-dimethyl-N’-(2-methylpropyl)methanimidamide and 3,5-dimethyl-N’-[4-(trifluoromethyl)benzoyl]isoxazole-4-carbohydrazide. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a trifluoromethyl group and a hexahydroindole core, which confer specific chemical and biological properties .

Properties

Molecular Formula

C20H29F3N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3-methylbutanamide

InChI

InChI=1S/C20H29F3N2O3/c1-11(2)7-15(27)24-19(20(21,22)23)16-13(8-18(5,6)9-14(16)26)25(17(19)28)10-12(3)4/h11-12H,7-10H2,1-6H3,(H,24,27)

InChI Key

IHXVLMIOLKKUPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1(C2=C(CC(CC2=O)(C)C)N(C1=O)CC(C)C)C(F)(F)F

Origin of Product

United States

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